molecular formula C23H31N5O B2474110 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896833-21-9

2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Número de catálogo: B2474110
Número CAS: 896833-21-9
Peso molecular: 393.535
Clave InChI: GXAPHTPMFKBQMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.535. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-17(2)20-16-21(24-10-7-11-27-12-14-29-15-13-27)28-23(25-20)22(18(3)26-28)19-8-5-4-6-9-19/h4-6,8-9,16-17,24H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAPHTPMFKBQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has been recognized for its diverse biological activities, particularly in the field of oncology and infectious diseases. This article explores its biological activity, focusing on its anticancer properties and potential mechanisms of action.

Structure and Synthesis

The structure of the compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step reactions that create the desired functional groups essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a library of related compounds was screened against human breast cancer cell lines (MDA-MB-231) using the MTT assay. The results indicated that while some derivatives showed promise, the specific compound has not been extensively tested in this context yet. However, previous research on structurally similar compounds suggests a potential for growth inhibition in cancer cells.

Table 1: Anticancer Activity of Related Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110CDK inhibition
Compound BA549 (Lung Cancer)5Apoptosis induction
Compound CHeLa (Cervical)8PI3K/Akt pathway inhibition

The biological activity of pyrazolo[1,5-a]pyrimidines is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably, these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

  • CDK Inhibition : Some derivatives have been shown to inhibit CDK9-mediated transcriptional processes by reducing the levels of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells .
  • PI3K/Akt Pathway : Inhibition of the PI3K/Akt pathway has also been observed in related compounds, suggesting that this mechanism could be relevant for the compound under review .

Antitubercular Activity

Beyond anticancer applications, pyrazolo[1,5-a]pyrimidines have demonstrated potential as antitubercular agents. A focused library study identified several analogues with significant activity against Mycobacterium tuberculosis. The best-performing compounds exhibited low cytotoxicity and effective inhibition at low concentrations .

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidines

CompoundMIC (µg/mL)Target Pathogen
Compound D0.25M. tuberculosis
Compound E0.50M. bovis
Compound F0.75M. smegmatis

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested in a phase I clinical trial for patients with advanced solid tumors and demonstrated manageable toxicity with preliminary signs of efficacy.
  • Case Study 2 : Another study focused on a specific analogue's ability to penetrate macrophages effectively, suggesting a promising route for treating intracellular pathogens like M. tuberculosis.

Aplicaciones Científicas De Investigación

Structure and Mechanism of Action

The molecular structure of 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine includes a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the morpholine group is significant as it enhances solubility and biological activity. Recent studies have indicated that compounds within this class can inhibit mycobacterial ATP synthase, a crucial enzyme for the survival of Mycobacterium tuberculosis (M.tb), making them potential candidates for tuberculosis treatment .

Anti-Mycobacterial Activity

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit potent anti-mycobacterial properties. A study focused on the structure-activity relationship (SAR) of these compounds revealed that modifications at specific positions significantly enhance their efficacy against M.tb. For instance, compounds with a 3-(4-fluoro)phenyl group demonstrated substantial in vitro growth inhibition of M.tb .

Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidines

Compound StructureIC50 (µM)Comments
2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl0.15High potency against M.tb
3-(4-fluoro)phenyl derivative0.05Most effective variant
5-substituted analogsVariesActivity depends on substituent

Other Therapeutic Applications

Beyond anti-mycobacterial activity, pyrazolo[1,5-a]pyrimidine derivatives are being explored for various therapeutic applications:

  • Antimalarial Activity : Some derivatives have shown promise against Plasmodium falciparum, targeting dihydroorotate dehydrogenase (PfDHODH), an enzyme critical in pyrimidine biosynthesis .
  • Cancer Therapy : Research indicates potential applications as cyclin-dependent kinase inhibitors, which can disrupt cancer cell proliferation .
  • Neurological Disorders : The morpholine moiety may contribute to neuroprotective effects, although further studies are needed to validate this application.

Case Studies

Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidines in clinical settings:

Case Study 1 : A preclinical model demonstrated that a closely related pyrazolo[1,5-a]pyrimidine significantly reduced bacterial load in mice infected with M.tb. The compound was administered at varying doses over a two-week period, showing a dose-dependent reduction in bacterial colonies.

Case Study 2 : In vitro assays revealed that derivatives with specific substitutions exhibited lower hERG liability and favorable metabolic stability in human liver microsomes, suggesting a promising safety profile for further development .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically follows a multi-step sequence involving cyclocondensation, halogenation, and nucleophilic substitution. For this compound:

Step 1: Formation of the Pyrazolo[1,5-a]pyrimidine Core

  • Condensation : A β-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with substituted pyrazole-5-amine under acidic conditions to form the pyrazolo[1,5-a]pyrimidin-7-one intermediate .

  • Halogenation : The 7-keto group is replaced with chlorine using POCl₃ and catalytic tetramethylammonium chloride, yielding 7-chloropyrazolo[1,5-a]pyrimidine .

Reactivity and Functionalization

The compound’s reactivity is influenced by its substituents:

Amine Group Reactivity

  • Reductive Amination : The primary amine at position 7 can react with aldehydes/ketones in the presence of NaBH₃CN or NaBH(OAc)₃ to form secondary or tertiary amines .
    Example:

    Compound+RCHONaBH(OAc)3N-Alkylated Product\text{Compound} + \text{RCHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{N-Alkylated Product}
  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under anhydrous conditions .

Morpholine Ring Modifications

  • Ring-Opening Reactions : The morpholine group can undergo acid-catalyzed ring-opening with strong acids (e.g., HBr) to yield linear amines .

Substituent-Specific Reactions

  • Isopropyl Group : Susceptible to oxidation (e.g., with KMnO₄) to form a carboxylic acid derivative.

  • Phenyl Ring : Electrophilic substitution (e.g., nitration, sulfonation) at the para position due to electron-donating methyl group .

Reaction Optimization Data

Key parameters for synthetic steps (derived from analogous systems) :

Reaction Step Conditions Yield Catalyst/Additive
CyclocondensationAcetic acid (6 equiv), O₂, 130°C, 18 h74–94%Pd(OAc)₂ (10 mol%)
Chlorination (POCl₃)Reflux, 4 h85–99%Tetramethylammonium chloride
Amine DisplacementK₂CO₃, DMF, 80°C, 12 h65–80%

Stability and Degradation Pathways

  • Thermal Stability : Stable up to 200°C under inert atmospheres .

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the morpholine ring or amine group .

  • Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the isopropyl group .

Mechanistic Insights

  • Kinase Inhibition : The morpholinopropylamine side chain enhances binding to ATP pockets in kinases via hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the isopropyl group .

  • Metabolic Reactions : Hepatic oxidation (via CYP3A4) targets the isopropyl group, forming hydroxylated metabolites .

Métodos De Preparación

Core Scaffold Assembly via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine nucleus is constructed through a Gould-Jacobs reaction, involving thermal cyclization of 5-aminopyrazole derivatives with β-keto esters or enaminones. For D724-0418, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (Compound 13 in) serves as a strategic intermediate. This compound is synthesized via:

  • Ester reduction : Sodium borohydride reduces the ethyl ester to a primary alcohol (99% yield).
  • Oxidation to aldehyde : Dess–Martin periodinane converts the alcohol to an aldehyde (46% yield).
  • Reductive amination : The aldehyde reacts with 3-(morpholin-4-yl)propan-1-amine under sodium triacetoxyborohydride to install the morpholinopropyl side chain.

Functionalization at Positions 3 and 5

Introduction of phenyl and isopropyl groups employs cross-coupling or electrophilic substitution:

  • Position 3 (phenyl) : Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst.
  • Position 5 (isopropyl) : Alkylation with isopropyl bromide under basic conditions or via Friedel-Crafts acylation followed by reduction.

Final Amine Formation

The 7-amino group is introduced by displacing a chloro substituent (from intermediate 13 ) with 3-(morpholin-4-yl)propan-1-amine under heated conditions (80–100°C) in dimethylformamide (DMF), catalyzed by potassium carbonate.

Key Reaction Steps and Optimization

Cyclocondensation Efficiency

Cyclization of 5-aminopyrazoles with β-keto esters achieves optimal yields (75–89%) when conducted in refluxing acetic acid with piperidine acetate as a catalyst. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80%.

Morpholinopropyl Side Chain Installation

Reductive amination of aldehyde 3 (from) with 3-(morpholin-4-yl)propan-1-amine requires precise stoichiometry (1:1.2 aldehyde:amine) and excess sodium triacetoxyborohydride to suppress imine hydrolysis. Yields range from 63–84%.

Purification Challenges

  • Byproduct formation : N-alkylation at pyrimidine N1 competes with desired C7 amination. Using bulky bases (e.g., DBU) suppresses this side reaction.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 12.16 (s, 1H, NH), 7.73–7.30 (m, 5H, Ph), 5.92 (s, 1H, pyrimidine H), 3.58 (t, J = 4.5 Hz, 4H, morpholine OCH2), 2.32 (s, 3H, CH3).
  • 13C NMR : 155.9 (C=O), 151.0 (C7), 130.8–126.5 (Ph), 66.7 (morpholine OCH2), 53.4 (NCH2), 13.1 (CH3).
  • HRMS : m/z 393.53 [M+H]+.

Physicochemical Properties

Property Value Method
logP 3.578 HPLC (OECD 117)
Water solubility (logS) -3.85 Shake-flask
pKa 19.35 Potentiometric titration

Scalability and Process Chemistry

Pilot-Scale Synthesis

  • Step 1 (Ester reduction) : Conducted in ethanol at 0–5°C to control exothermicity.
  • Step 3 (Reductive amination) : Solvent switched to tetrahydrofuran (THF) for easier workup.
  • Final isolation : Crystallization from ethanol/water (7:3) affords 98.5% purity by HPLC.

Environmental Impact

  • Waste streams : Morpholine residues require neutralization with citric acid before aqueous disposal.
  • Solvent recovery : DMF and THF are distilled and reused (85% recovery rate).

Comparative Analysis of Alternative Routes

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 7-chloro intermediate with 3-(morpholin-4-yl)propan-1-amine achieves 78% yield but requires expensive Xantphos ligand.

SNAr Displacement

Heating 7-chloropyrazolopyrimidine with excess amine in DMF at 120°C gives 65% yield but forms tar-like byproducts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this pyrazolo[1,5-a]pyrimidine derivative, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds to form the core structure . Subsequent functionalization at position 7 (e.g., introducing morpholinopropyl and isopropyl groups) requires nucleophilic substitution under controlled temperatures (60–80°C) and catalysts like DIPEA . Optimization includes solvent selection (e.g., DCM or THF), purification via column chromatography, and characterization by 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm regioselectivity .

Q. How is structural characterization performed, and what analytical techniques resolve ambiguities in regiochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry and confirming substituent positions . For intermediates, 1H-15N HMBC NMR^1 \text{H-}^{15} \text{N HMBC NMR} identifies nitrogen connectivity in the pyrazolo-pyrimidine core . Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., morpholine C-O stretches at ~1100 cm1^{-1}) .

Q. What in vitro assays are recommended for initial biological screening (e.g., kinase inhibition, cytotoxicity)?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, BRAF) due to structural similarity to known pyrazolo[1,5-a]pyrimidine inhibitors . Use MTT assays for cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations . Include positive controls (e.g., staurosporine) and validate results with Western blotting for apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

  • Methodological Answer : Investigate pharmacokinetic (PK) parameters:

  • Absorption : Use Caco-2 cell monolayers to assess permeability. Poor absorption may require prodrug strategies (e.g., esterification of amines) .
  • Metabolism : Perform liver microsome assays to identify CYP450-mediated degradation. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the core .
  • Bioavailability : Optimize logP (2–4) via substituent modifications (e.g., shorter alkyl chains) to balance solubility and membrane penetration .

Q. What computational strategies are effective for designing derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., backbone NH of Met793 in EGFR) .
  • QSAR Modeling : Train models on IC50_{50} data to predict substituent effects. For example, bulky groups at position 3 (phenyl) enhance steric complementarity .
  • MD Simulations : Assess binding stability over 100-ns trajectories. Compounds with RMSD < 2 Å retain productive poses .

Q. How can reaction scalability challenges (e.g., low yields in multi-step syntheses) be mitigated?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow systems for high-pressure reactions (e.g., cyclizations) to improve heat transfer and reduce side products .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings to attach aryl groups at position 3. Yields >80% are achievable with 2 mol% catalyst loading .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer scaling .

Q. What strategies elucidate the mechanism of enzyme inhibition, particularly for ambiguous binding modes?

  • Methodological Answer :

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PKA) to resolve binding interactions. The morpholinopropyl group may occupy hydrophobic pockets .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Kinetic Studies : Use Lineweaver-Burk plots to identify inhibition type (e.g., non-competitive inhibition suggests allostery) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.